![molecular formula C13H17N3 B7909036 3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may involve multiple steps, including the use of reagents such as concentrated acids and bases, and the application of heat or other energy sources to drive the reactions to completion .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and automated systems to control reaction conditions precisely. The use of catalysts and optimized reaction pathways is common to enhance the production process .
化学反应分析
Types of Reactions: 3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields of research.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学研究应用
3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals or materials .
作用机制
The mechanism of action of 3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in cellular processes .
相似化合物的比较
Similar Compounds: Similar compounds to 3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine include other chemical entities with comparable structures and reactivity. These may include compounds listed in chemical databases such as PubChem and ChemSpider .
Uniqueness: this compound is unique due to its specific chemical structure and the particular reactions it undergoes. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or versatile .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPOWJRFLZBWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C3C2=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CN=C3C2=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



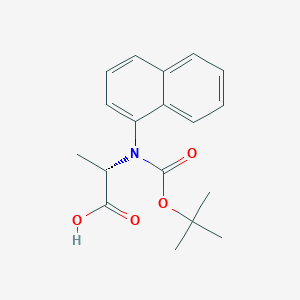
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
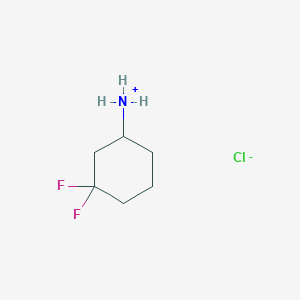
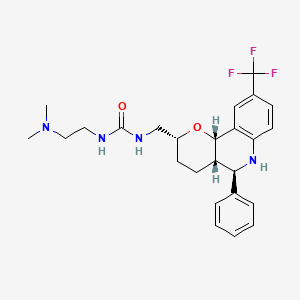
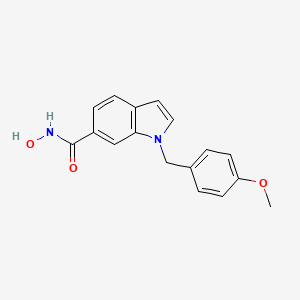

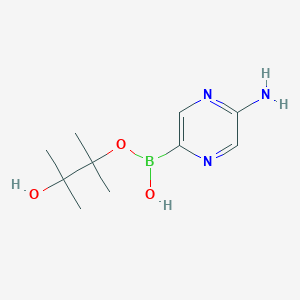
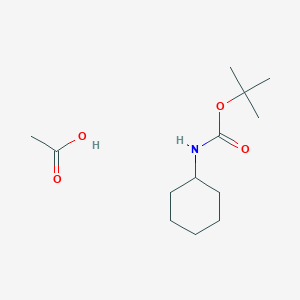
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)

sulfuramidous acid](/img/structure/B7909054.png)
